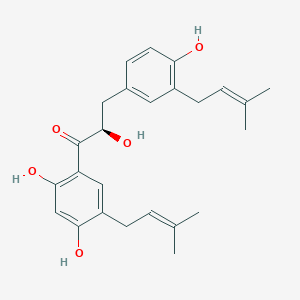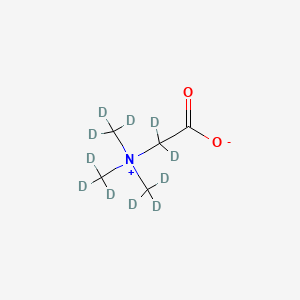
Betaine-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Betaine-d11 is a deuterated form of betaine, a naturally occurring compound found in various organisms, including plants, animals, and microorganisms. Betaine is known for its role as an osmolyte and a methyl group donor in metabolic pathways. The deuterated form, this compound, is used in scientific research to study metabolic processes and pathways due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Betaine-d11 can be synthesized through the deuteration of betaine. One common method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. This process typically requires a deuterium source, such as deuterium oxide (D2O), and a catalyst to facilitate the exchange reaction. The reaction conditions often include elevated temperatures and pressures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and high-pressure systems. The final product is purified through various methods, including crystallization and chromatography, to achieve the desired chemical purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
Betaine-d11 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form betaine aldehyde-d11 and subsequently betaine acid-d11.
Reduction: Reduction of this compound can yield trimethylamine-d9.
Substitution: this compound can participate in nucleophilic substitution reactions, where the trimethylammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products
Oxidation: Betaine aldehyde-d11, betaine acid-d11
Reduction: Trimethylamine-d9
Substitution: Various substituted betaine derivatives depending on the nucleophile used
Scientific Research Applications
Betaine-d11 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to study metabolic pathways and chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of betaine in biological systems.
Medicine: Investigated for its potential therapeutic effects in conditions such as homocystinuria and cardiovascular diseases.
Industry: Utilized in the development of functional foods and dietary supplements due to its role in methylation and osmoregulation.
Mechanism of Action
Betaine-d11 functions primarily as a methyl group donor in metabolic pathways. It donates a methyl group to homocysteine, converting it to methionine via the enzyme betaine-homocysteine methyltransferase (BHMT). This reaction is crucial for maintaining normal levels of homocysteine and methionine in the body. Additionally, this compound acts as an osmoprotectant, helping cells to maintain their volume and function under stress conditions.
Comparison with Similar Compounds
Similar Compounds
Choline-d9: Another deuterated compound used in metabolic studies. Like betaine-d11, choline-d9 is involved in methylation reactions and serves as a precursor to betaine.
Trimethylamine N-oxide-d9: A deuterated form of trimethylamine N-oxide, used in studies of cardiovascular health and metabolic pathways.
Uniqueness
This compound is unique due to its dual role as a methyl group donor and an osmoprotectant. This dual functionality makes it valuable in a wide range of research applications, from studying metabolic pathways to developing therapeutic interventions for diseases related to methylation and osmotic stress.
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
2,2-dideuterio-2-[tris(trideuteriomethyl)azaniumyl]acetate |
InChI |
InChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3/i1D3,2D3,3D3,4D2 |
InChI Key |
KWIUHFFTVRNATP-BIQBMNTRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C(=O)[O-] |
Canonical SMILES |
C[N+](C)(C)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


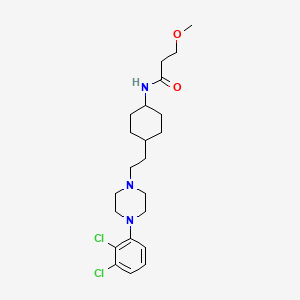
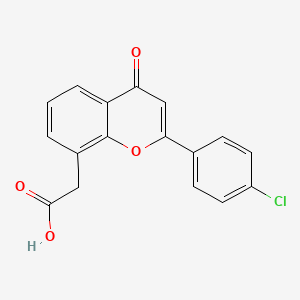
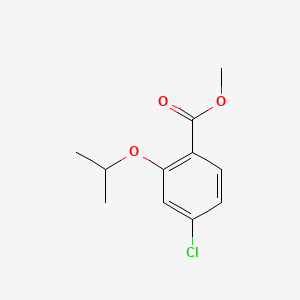
![(1R,3S,3'S)-3,3'-diphenyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14081724.png)
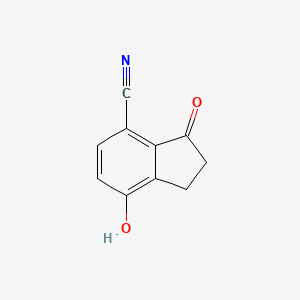
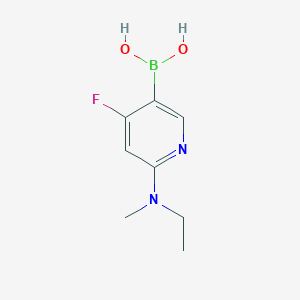

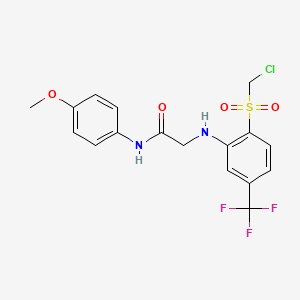
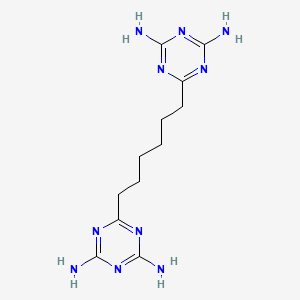

![3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14081746.png)
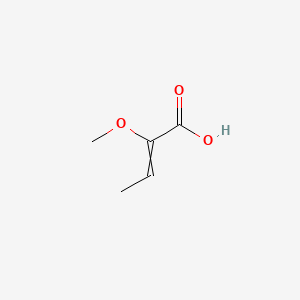
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081748.png)
